molecular formula C8H8N4O B372169 3-Hydrazinylquinoxalin-2-ol CAS No. 31595-63-8

3-Hydrazinylquinoxalin-2-ol

Cat. No.: B372169
CAS No.: 31595-63-8
M. Wt: 176.18g/mol
InChI Key: OLKUCGPQWNWDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinylquinoxalin-2-ol is a chemical compound that has been used as an intermediate in the synthesis of various ring systems, including triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines .


Synthesis Analysis

The compound this compound and 2,3-dichloroquinoxaline were prepared from 2,3-dihydroxyquinoxaline and used as intermediates in the syntheses of the aforementioned ring systems .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C8H8N4O, and its molecular weight is 176.18 g/mol .

Scientific Research Applications

  • Synthesis of Fused Quinoxaline Ring Systems : 3-Hydrazinylquinoxalin-2-ol has been used as an intermediate in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines ring systems (Waly, El-Gogary, & El-Sepelgy, 2009).

  • Anticonvulsant Evaluation : It has been used in the synthesis and anticonvulsant evaluation of various compounds, including 1-ethyl-3-hydrazinylquinoxalin-2-1 H -one. These compounds have shown significant anticonvulsant activity, with a strong correlation between molecular modeling results and anticonvulsant activity (Bayoumi et al., 2012; Abulkhair et al., 2013).

  • Antimicrobial Activity : The compound has been utilized in synthesizing novel fused quinoxalines with significant antimicrobial activity. For example, 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives have shown promising antibacterial properties (Soliman & Amer, 2012; Taiwo, Obafemi, & Akinpelu, 2021).

  • Synthesis of Pyrazol-1-ylquinoxalin-2(1H)-one Derivatives : The compound was used in synthesizing biologically active pyrazol-1-ylquinoxalin-2(1H)-one derivatives, which demonstrated significant antibacterial activity (Ajani et al., 2009).

  • Antioxidant, Anticancer, and Antiviral Activities : Derivatives synthesized from 2-hydrazino-3-phenylquinoxaline have been screened for antioxidant activities. Some compounds showed potent scavenging activities and exhibited broad-spectrum anticancer activity against various cancer cell lines. Additionally, weak antiviral activity against Herpes Simplex virus type-1 was observed (El-Tombary & El‐Hawash, 2014).

  • Synthesis of Chiral Quinoxaline Derivatives from Amino Acids : this compound has been used in synthesizing N-protected L-amino acid hydrazide derivatives, which were evaluated for antibacterial and antifungal activity (El‐Faham, Massry, Amer, & Gohar, 2004; 2006).

Future Directions

The synthesis of quinazoline 3-oxides and their derivatives, which are structurally similar to 3-Hydrazinylquinoxalin-2-ol, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that this compound could also have potential applications in the synthesis of new derivatives or analogues to treat various diseases.

Properties

IUPAC Name

3-hydrazinyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUCGPQWNWDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-hydrazinylquinoxalin-2-ol in organic synthesis?

A1: this compound (2) is a valuable intermediate in organic synthesis, specifically in constructing fused quinoxaline ring systems. The research highlights its use in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines. [] These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

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